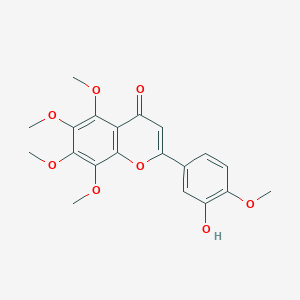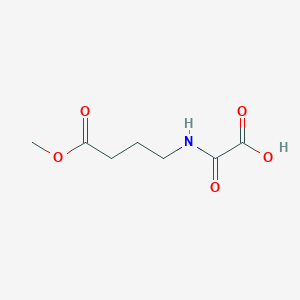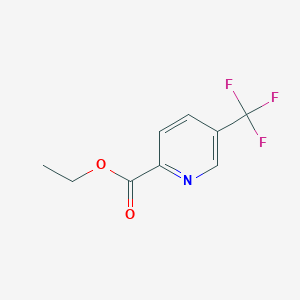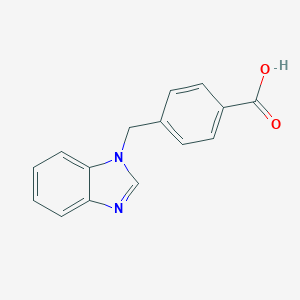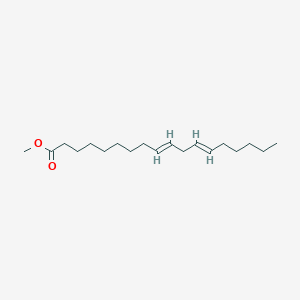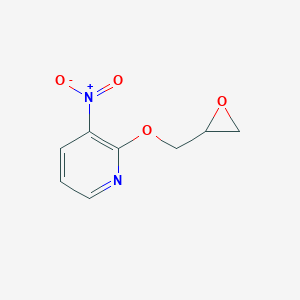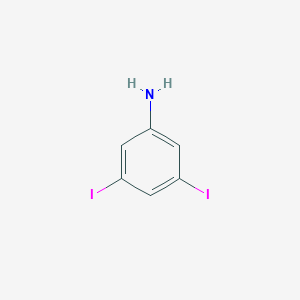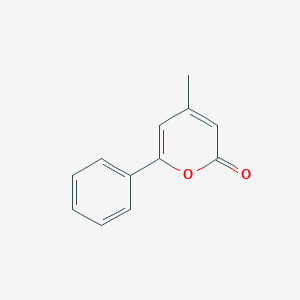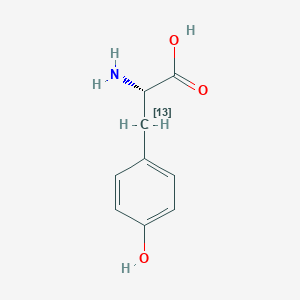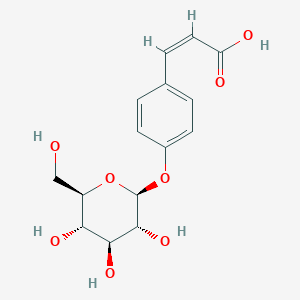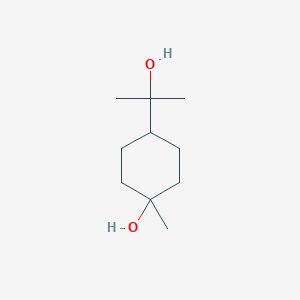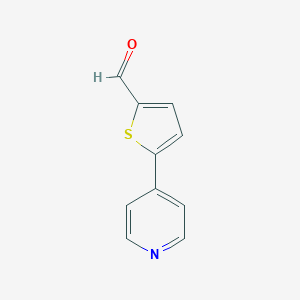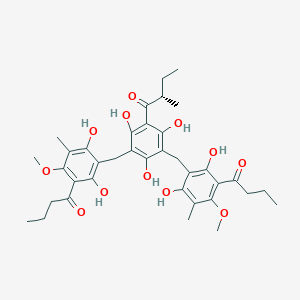
Agrimol B
概要
説明
アグリモールBは、植物のヤブツルアズキ(Agrimonia pilosa)から単離された天然のポリフェノール化合物です。抗癌作用の可能性から注目を集めています。アグリモールBは、癌細胞の増殖と増殖を阻害する能力で知られており、癌治療の有望な候補となっています .
科学的研究の応用
Agrimol B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of polyphenolic chemistry and natural product synthesis.
Biology: It is studied for its effects on cellular processes, including apoptosis, autophagy, and oxidative stress.
Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of hepatocellular carcinoma and colon carcinoma.
作用機序
アグリモールBは、いくつかのメカニズムを通じてその効果を発揮します。
6. 類似の化合物との比較
アグリモールBは、その特定の構造と生物学的活性により、ポリフェノール化合物の中で独特です。類似の化合物には以下のものがあります。
レスベラトロール: 抗癌作用と抗酸化作用を持つ別のポリフェノール化合物です。
クルクミン: 抗炎症作用と抗癌作用で知られています。
エピガロカテキンガレート(EGCG): 緑茶の主要なポリフェノールで、さまざまな健康上の利点があります
生化学分析
Biochemical Properties
Agrimol B interacts with several enzymes and proteins. It has been found to dramatically inhibit 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of this compound on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .
Cellular Effects
This compound has shown to inhibit the growth of hepatocellular carcinoma (HCC) cells . It also inhibits the proliferation and migration of HCT116 cells, promotes ROS production and mitochondrial oxidative stress, inhibits mitochondrial activity, and decreases mitochondrial membrane potential .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with PGC-1α, as predicted by molecular docking . This interaction leads to the inhibition of the PGC-1α/NRF1/TFAM signaling pathway, which induces mitochondrial biogenesis and promotes colorectal tumorigenesis .
Temporal Effects in Laboratory Settings
It has been shown that this compound selectively inhibits cancer cell proliferation against a panel of cancer cells and inhibits tumorsphere formation in cancer-stem-like cells .
Dosage Effects in Animal Models
In animal models, treatment with 3 mg/kg of this compound has been shown to elicit marked inhibition of tumor growth in three different mouse xenograft models without observable side effects . The maximum tolerable dose of this compound in mice was determined to be 12.8 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit the activation of the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis .
Subcellular Localization
It has been found to induce mitochondrial fission in association with alteration of the mitochondrial dynamics regulatory proteins involving OPA1 cleavage and DRP1 dephosphorylation and translocation .
準備方法
合成経路と反応条件: アグリモールBの全合成には、目的の構造を実現するためにいくつかのステップが必要です。合成における重要な中間体の1つは、1-(4,6-ジヒドロキシ-2-メトキシ-3-メチルフェニル)ブタン-1-オンです。合成プロセスは、全体の収率を向上させ、この中間体の生成を簡素化するように最適化されています .
工業的生産方法: アグリモールBの工業的生産は、通常、ヤブツルアズキから抽出を行い、その後、純粋な形で化合物を単離するための精製プロセスが行われます。抽出プロセスには、溶媒抽出、クロマトグラフィー、結晶化などの技術が含まれ、高純度と高収率が保証されます .
化学反応の分析
反応の種類: アグリモールBは、以下のものを含むさまざまな化学反応を起こします。
酸化: アグリモールBは、キノンなどの酸化生成物に酸化される可能性があります。
還元: 還元反応は、アグリモールBをその還元形に変換することができます。これは、異なる生物学的活性を持つ可能性があります。
置換: 置換反応は、アグリモールB分子にさまざまな官能基を導入することができます。これは、その特性と活性を変化させる可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される場合があり、還元によってヒドロキノンが生成される可能性があります .
4. 科学研究への応用
アグリモールBは、以下のものを含む幅広い科学研究への応用があります。
類似化合物との比較
Agrimol B is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:
Resveratrol: Another polyphenolic compound with anticancer and antioxidant properties.
Curcumin: Known for its anti-inflammatory and anticancer activities.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with various health benefits
This compound stands out due to its specific targeting of mitochondrial function and its potential use in combination therapies for cancer treatment .
特性
IUPAC Name |
(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHMPZMQVWDGX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970914 | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55576-66-4 | |
| Record name | Agrimol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Agrimol B in cancer cells?
A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:
- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.
- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.
Q2: Does this compound have protective effects against drug-induced toxicity?
A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.
Q3: How does this compound affect adipogenesis?
A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.
Q4: What is the chemical structure of this compound?
A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].
Q6: Has the pharmacokinetic profile of this compound been studied?
A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.
Q7: What are the antibacterial properties of this compound?
A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).
Q8: What are some potential applications of this compound based on the current research?
A8: The research suggests several potential applications for this compound:
- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.
- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].
- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


